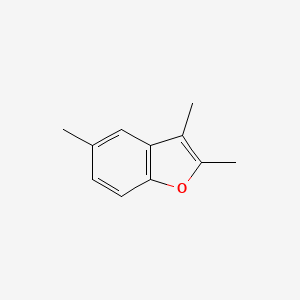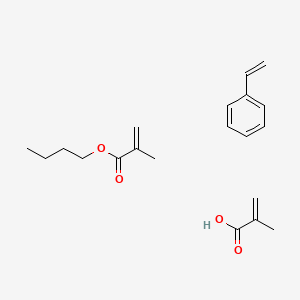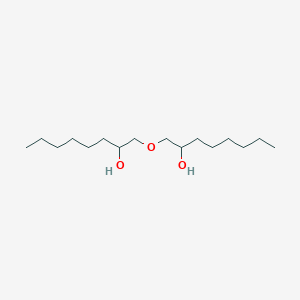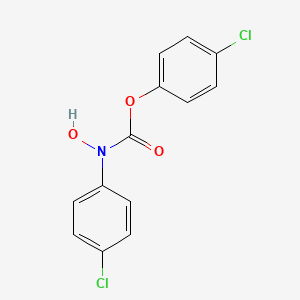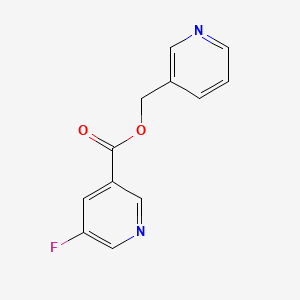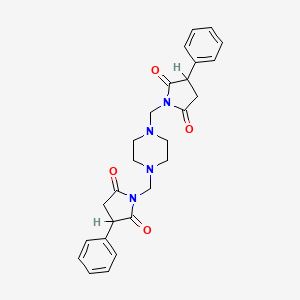
Silane, tetra-2-furanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, tetra-2-furanyl- is an organosilicon compound characterized by the presence of four furan rings attached to a central silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silane, tetra-2-furanyl- can be synthesized through the reaction of silicon tetrachloride with furan in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+4C4H4O→Si(C4H3O)4+4HCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of silane, tetra-2-furanyl- involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, tetra-2-furanyl- undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form silane derivatives with partially or fully hydrogenated furan rings.
Substitution: The furan rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve electrophilic reagents such as halogens or alkylating agents, and are carried out in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Furanones, hydroxylated furans.
Reduction: Partially or fully hydrogenated silane derivatives.
Substitution: Halogenated or alkylated silane derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, tetra-2-furanyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically active molecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of novel anticancer drugs.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and composites, due to its unique structural properties.
Wirkmechanismus
The mechanism by which silane, tetra-2-furanyl- exerts its effects involves the interaction of the furan rings with various molecular targets. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The silicon atom can also form covalent bonds with other elements, further enhancing the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane (SiH₄): A simple silane compound with four hydrogen atoms attached to silicon.
Tetrasilane (Si₄H₁₀): A silane compound with a chain of four silicon atoms.
Phenylsilane (C₆H₅SiH₃): A silane compound with a phenyl group attached to silicon.
Uniqueness
Silane, tetra-2-furanyl- is unique due to the presence of four furan rings, which impart distinct electronic and steric properties. This makes it more versatile in terms of reactivity and potential applications compared to simpler silane compounds. The furan rings also provide additional sites for functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
CAS-Nummer |
20026-17-9 |
|---|---|
Molekularformel |
C16H12O4Si |
Molekulargewicht |
296.35 g/mol |
IUPAC-Name |
tetrakis(furan-2-yl)silane |
InChI |
InChI=1S/C16H12O4Si/c1-5-13(17-9-1)21(14-6-2-10-18-14,15-7-3-11-19-15)16-8-4-12-20-16/h1-12H |
InChI-Schlüssel |
CXIRYLAUBXNUBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)[Si](C2=CC=CO2)(C3=CC=CO3)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


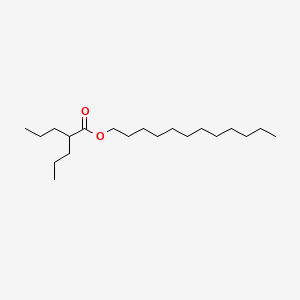
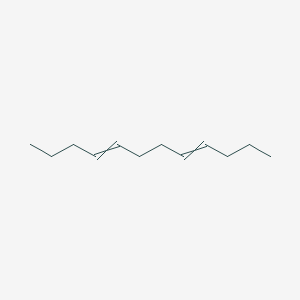
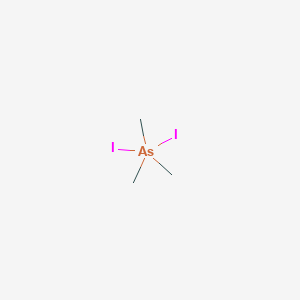
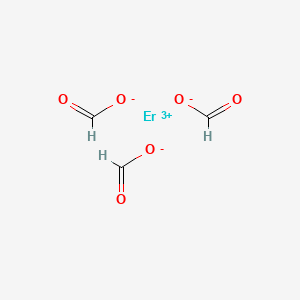
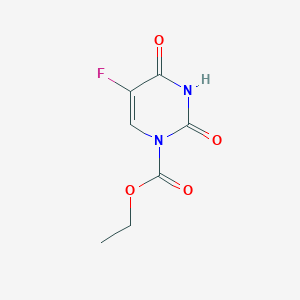
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)

